

# 1-(4-Chlorophenyl)propan-1-amine chemical properties

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B1315154

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An In-depth Technical Guide on the Core Chemical Properties of **1-(4-Chlorophenyl)propan-1-amine**

## Introduction

**1-(4-Chlorophenyl)propan-1-amine** is a chiral amine compound featuring a chlorophenyl group attached to the alpha-carbon of a propanamine structure.<sup>[1]</sup> This molecule serves as a valuable building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its chirality and structural motifs make it a subject of interest for potential applications in the development of new drugs and agrochemicals, particularly in the context of neurological disorders due to its potential interactions with enzymes and receptors.<sup>[1]</sup> This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information.

## Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of **1-(4-Chlorophenyl)propan-1-amine** are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

## Identifiers and Molecular Structure

Identifier	Value
IUPAC Name	1-(4-chlorophenyl)propan-1-amine[2]
CAS Number	74788-46-8[2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN[2][3]
Molecular Weight	169.65 g/mol [2][3]
Canonical SMILES	CCC(C1=CC=C(C=C1)Cl)N[2]
InChI Key	JAVXFKQNRUYMG-UHFFFAOYSA-N[2]

## Physicochemical Data

Property	Value
Melting Point	67-68 °C[4]
Boiling Point	118-120 °C (at 15 Torr)[4]
Density	1.093 ± 0.06 g/cm <sup>3</sup> (Predicted)[4]
pKa	9.13 ± 0.10 (Predicted)[4]
Physical Form	Solid
Solubility	Negligible solubility in water. Soluble in oil and grease.[5]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-(4-Chlorophenyl)propan-1-amine**.

Spectroscopy Type	Data
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ) δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[3]
<sup>13</sup> C NMR	Spectral data available from PubChem.[2]
Mass Spectrometry	Monoisotopic Mass: 169.0658271 Da (Computed)[2]

## Experimental Protocols

### Synthesis of 1-(4-Chlorophenyl)propan-1-amine

The following protocol describes a two-step synthesis from 1-(4-chlorophenyl)propan-1-one.[3]

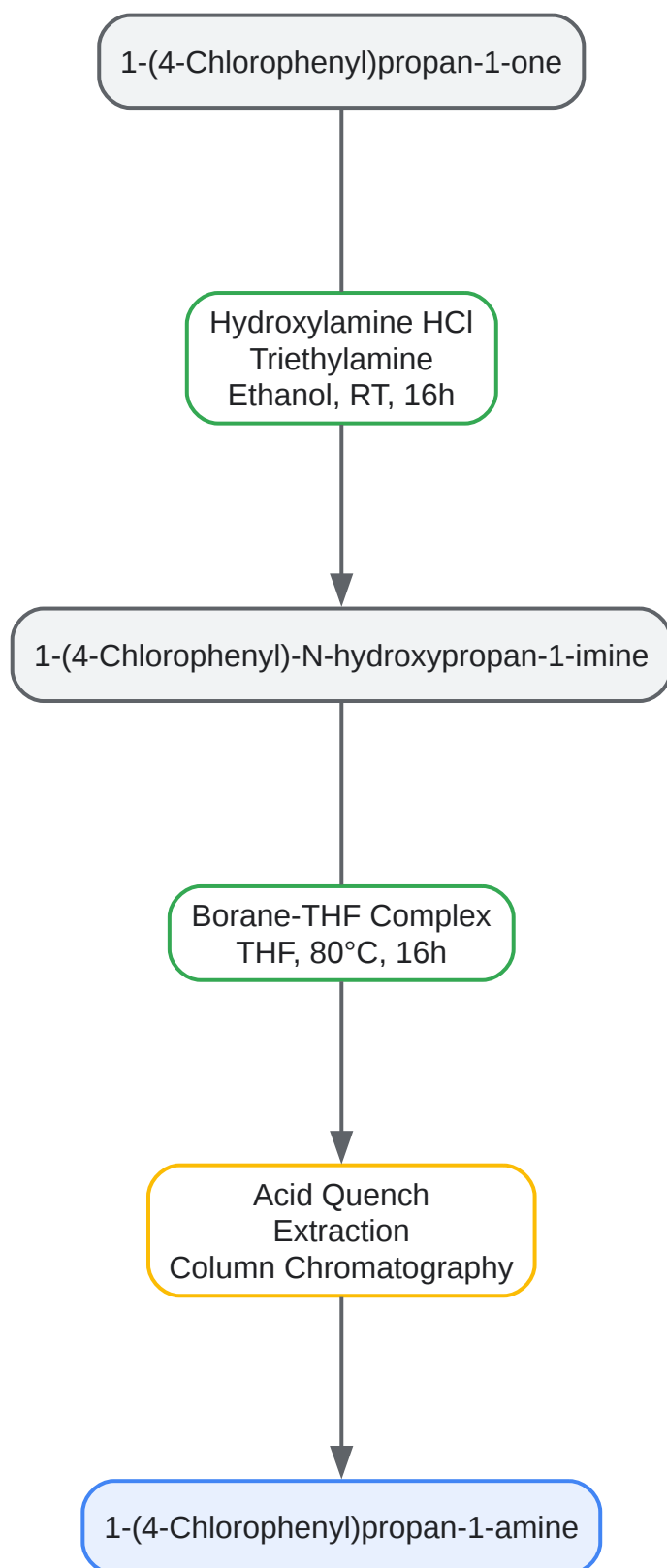
#### Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

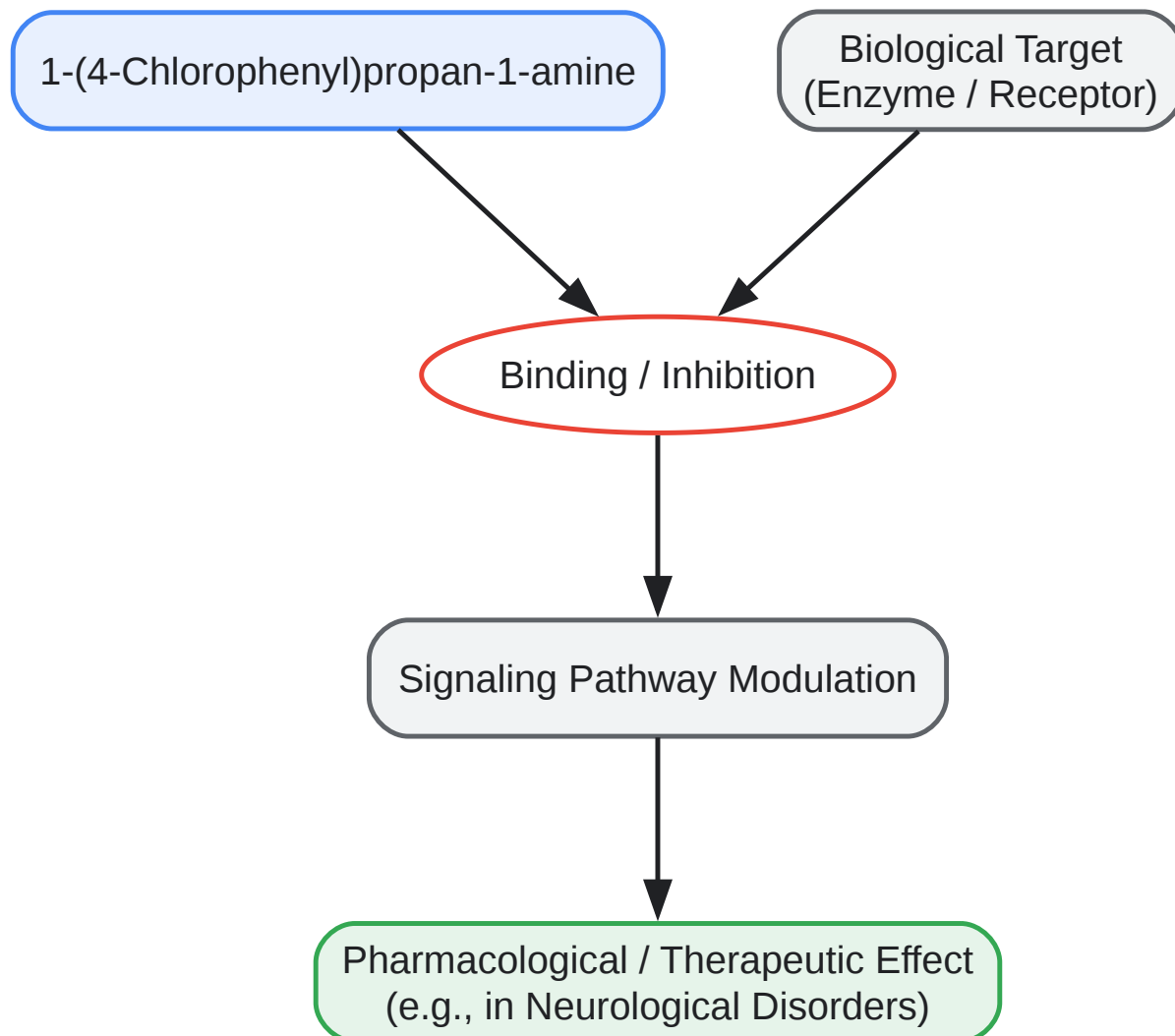
- Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) at room temperature.[3]
- Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution.[3]
- Stir the reaction mixture at room temperature for 16 hours.[3]
- Evaporate the solvent under reduced pressure.[3]
- Add water to the residue and extract the mixture with ethyl acetate.[3]
- Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.[3]
- Evaporate the solvent under reduced pressure to yield the intermediate, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[3]

#### Step 2: Reduction to 1-(4-Chlorophenyl)propan-1-amine

- Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate in tetrahydrofuran (100 mL).[3]

- Add 1.1 M borane-tetrahydrofuran complex solution (27.3 mL).[\[3\]](#)
- Stir the mixture at 80°C for 16 hours.[\[3\]](#)
- After cooling, add 1 M hydrochloric acid to the reaction mixture.[\[3\]](#)
- Extract the mixture with ethyl acetate. The extract should be washed with water and saturated brine, then dried over anhydrous magnesium sulfate.[\[3\]](#)
- Evaporate the solvent under reduced pressure.[\[3\]](#)
- Purify the resulting residue by silica gel column chromatography (using a hexane/ethyl acetate mobile phase) to obtain the final product.[\[3\]](#)





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## References

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